SB228357

Catalog No.
S542579
CAS No.
181629-93-6
M.F
C22H17F4N3O2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB228357

CAS Number

181629-93-6

Product Name

SB228357

IUPAC Name

N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Molecular Formula

C22H17F4N3O2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30)

InChI Key

RRJLJKRFFRZRAF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

1-5(-fluoro-3-(3-pyridyl)phenyl-carbamoyl)-5-methoxy-6-trifluoromethylindoline, SB 228357, SB-228357, SB228357

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F

Description

The exact mass of the compound N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide is 431.1257 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Summary of Applications

a. Serotonin Receptor Modulation: SB 228357 acts as a 5-HT 2C/2B receptor antagonist. Its binding affinity to serotonin receptors is as follows:

b. Inverse Agonism: In a 5-HT-stimulated phosphoinositide (PI) hydrolysis model of 5-HT 2C receptor function, SB 228357 displays inverse agonism. This means that it reduces the constitutive activity of the receptor, which can have implications for neurotransmission and signaling pathways .

Results and Outcomes

a. Receptor Selectivity: SB 228357 exhibits high selectivity for the 5-HT 2C serotonin receptor, with 100-fold and 10-fold selectivity over 5-HT 2A and 5-HT 2B receptors, respectively. This specificity is crucial for minimizing off-target effects and enhancing therapeutic potential .

Molecular Structure Analysis

The key features of the molecule include:

  • Indoline core: It possesses a central indole ring system (a bicyclic structure with a benzene ring fused to a pyrrole ring), containing a methoxy group (OCH3) at the 5th position and a trifluoromethyl group (CF3) at the 6th position. Indole is a core structure found in many biologically relevant molecules [].
  • Carboxamide group: A carboxamide group (CONH2) is attached at the 1st position of the indole ring. Carboxamides can participate in hydrogen bonding, a crucial interaction in biological systems [].
  • Substituted phenyl ring: A phenyl ring (benzene) is linked to the 3rd position of the indole ring. This phenyl ring has two substituents: a fluorine atom (F) at the 5th position and a pyridinyl group (attached to the 3rd position of the phenyl ring). The pyridinyl group introduces an additional nitrogen atom into the molecule.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.12568944 g/mol

Monoisotopic Mass

431.12568944 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RDN2E8E97

Other CAS

181629-93-6

Wikipedia

SB-228357

Dates

Modify: 2023-08-15
1: Hutcheson JD, Ryzhova LM, Setola V, Merryman WD. 5-HT(2B) antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation. J Mol Cell Cardiol. 2012 Nov;53(5):707-14. doi: 10.1016/j.yjmcc.2012.08.012. PubMed PMID: 22940605; PubMed Central PMCID: PMC3472096.
2: Bromidge SM, Dabbs S, Davies DT, Davies S, Duckworth DM, Forbes IT, Gaster LM, Ham P, Jones GE, King FD, Mulholland KR, Saunders DV, Wyman PA, Blaney FE, Clarke SE, Blackburn TP, Holland V, Kennett GA, Lightowler S, Middlemiss DN, Trail B, Riley GJ, Wood MD. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent. J Med Chem. 2000 Mar 23;43(6):1123-34. PubMed PMID: 10737744.
3: Reavill C, Kettle A, Holland V, Riley G, Blackburn TP. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist. Br J Pharmacol. 1999 Feb;126(3):572-4. PubMed PMID: 10188965; PubMed Central PMCID: PMC1565856.

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